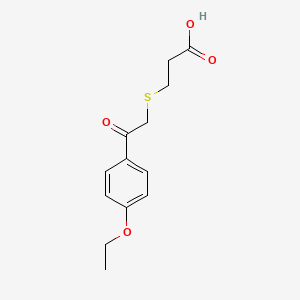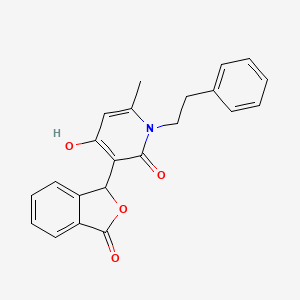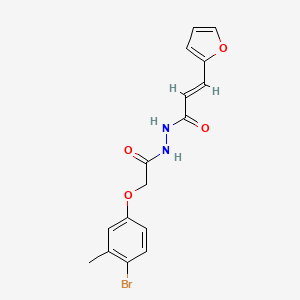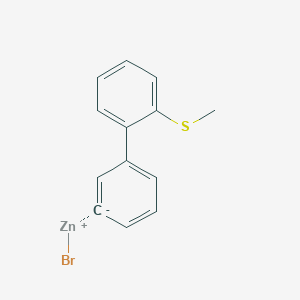
3-(2-Thioanisole)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Thioanisole)phenylZinc bromide is an organozinc compound with the molecular formula C13H11BrSZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is part of the broader class of organozinc reagents, which are known for their versatility and reactivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Thioanisole)phenylZinc bromide typically involves the reaction of 2-thioanisole with phenylzinc bromide. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the oxidation of the organozinc reagent. The general reaction scheme is as follows:
2-Thioanisole+Phenylzinc bromide→3-(2-Thioanisole)phenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of contamination and enhances the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Thioanisole)phenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Substitution: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is often used as an oxidizing agent to convert this compound into sulfoxides and sulfones.
Substitution: Various nucleophiles, such as halides and amines, can be used in substitution reactions.
Coupling Reactions: Palladium or nickel catalysts are typically employed in cross-coupling reactions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Substituted Phenyl Derivatives: Resulting from nucleophilic substitution.
Coupled Products: Formed through cross-coupling reactions, leading to the formation of new carbon-carbon bonds.
Scientific Research Applications
3-(2-Thioanisole)phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-Thioanisole)phenylZinc bromide involves the transfer of the phenyl group from the zinc atom to the target molecule. This transfer is facilitated by the nucleophilic nature of the zinc-carbon bond, which allows for the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.
Comparison with Similar Compounds
Similar Compounds
Thioanisole: An organic compound with the formula CH3SC6H5, used as a starting material in the synthesis of 3-(2-Thioanisole)phenylZinc bromide.
Phenylzinc Bromide: A reagent used in the synthesis of various organozinc compounds, including this compound.
Methyl Phenyl Sulfoxide: A product formed from the oxidation of thioanisole.
Uniqueness
This compound is unique due to its ability to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Its reactivity and selectivity in forming carbon-carbon bonds distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H11BrSZn |
|---|---|
Molecular Weight |
344.6 g/mol |
IUPAC Name |
bromozinc(1+);1-methylsulfanyl-2-phenylbenzene |
InChI |
InChI=1S/C13H11S.BrH.Zn/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;;/h2-3,5-10H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
UUTMRKVJYCSPJQ-UHFFFAOYSA-M |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




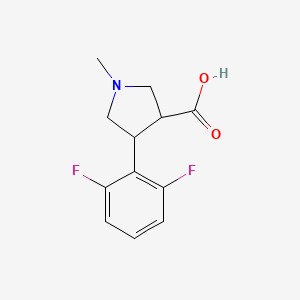
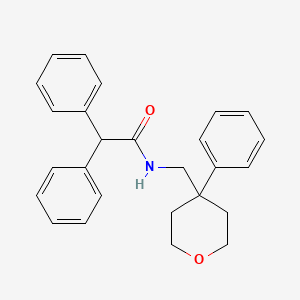
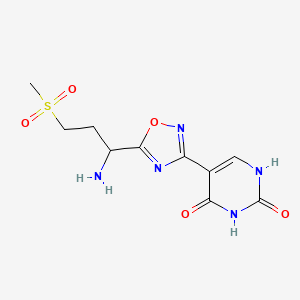

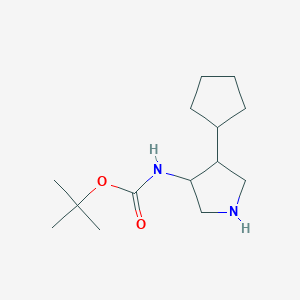

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B14871352.png)
